molecular formula C13H13N3OS B2956512 N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide CAS No. 1210051-67-4

N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B2956512
CAS No.: 1210051-67-4
M. Wt: 259.33
InChI Key: HIEOPBZFJWFUPT-UHFFFAOYSA-N
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Description

N'-(5-Formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a thiazole-based compound featuring a formyl group at position 5, a phenyl group at position 4 of the thiazole ring, and an N,N-dimethylmethanimidamide substituent. The formyl group enhances electrophilicity, making it reactive in condensation and nucleophilic addition reactions.

Properties

IUPAC Name

N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-16(2)9-14-13-15-12(11(8-17)18-13)10-6-4-3-5-7-10/h3-9H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEOPBZFJWFUPT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=C(S1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC(=C(S1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring that is known for various pharmacological properties. This article provides an overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3OS, with a molecular weight of approximately 253.33 g/mol. The structure features a thiazole moiety linked to a dimethylmethanimidamide group, contributing to its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with dimethylformamide dimethyl acetal under acidic conditions. This method has been optimized for yield and purity, ensuring that the final product retains its desired biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1550
S. aureus1825
P. aeruginosa12100

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has demonstrated anti-inflammatory properties in various animal models. Studies have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in induced inflammation models.

Analgesic Activity

Analgesic effects have also been reported. In pain models using rodents, administration of the compound resulted in a significant reduction in pain response compared to control groups. The analgesic activity may be attributed to its ability to modulate pain pathways in the central nervous system.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth at concentrations lower than many standard antibiotics used clinically.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of the compound in a carrageenan-induced paw edema model in rats. The results showed a dose-dependent decrease in paw swelling, suggesting potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar thiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiazole Position) Key Functional Groups Melting Point (°C)
Target Compound C₁₃H₁₁N₃O₂S 273.07 5-formyl, 4-phenyl, 2-methanimidamide Formyl, phenyl, dimethylamine Not reported
N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide C₁₃H₁₂BrN₃OS 336.99 5-(4-bromobenzoyl), 2-methanimidamide Bromobenzoyl, dimethylamine Not reported
N-(5-Benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide C₁₄H₁₄N₄OS 298.35 5-benzyl, 2-carboxamide Benzyl, imidazole, carboxamide Not reported
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide C₂₃H₁₈N₄O₂S 414.49 Pyridinyl, acetyl, benzamide Acetyl, benzamide, thiadiazole 290
(E)-N'-{5-[(1E)-1-Cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide C₁₄H₁₃N₅O₂S 315.35 5-cyano-vinyl, 2-methanimidamide Cyano, methoxyphenyl, dimethylamine Not reported

Key Observations:

  • Electron-Withdrawing Groups: The target compound’s formyl group (C=O) is less electron-withdrawing than the bromobenzoyl (C₆H₄Br-C=O) group in or the cyano (C≡N) group in , impacting reactivity in nucleophilic substitutions.
  • Molecular Weight: The bromine atom in increases molecular weight by ~63 g/mol compared to the target compound, which may affect pharmacokinetics.

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